(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the 4-chlorophenyl and 4-fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- (4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H12ClFN4 |
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Molecular Weight |
302.73 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
DBGMEVUYWDGVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F |
Origin of Product |
United States |
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